molecular formula C7H7BrOS B13580024 3-(5-Bromothiophen-2-yl)propanal

3-(5-Bromothiophen-2-yl)propanal

Cat. No.: B13580024
M. Wt: 219.10 g/mol
InChI Key: CNWJNMSFULGRMF-UHFFFAOYSA-N
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Description

3-(5-Bromothiophen-2-yl)propanal is an organobromine compound featuring a brominated thiophene ring conjugated to a propanal chain. The bromine atom at the 5-position of the thiophene ring enhances its electrophilic reactivity, making it a valuable intermediate in pharmaceutical and materials chemistry. The aldehyde functional group allows for further derivatization, such as condensation reactions, which are critical in constructing heterocyclic frameworks .

Properties

Molecular Formula

C7H7BrOS

Molecular Weight

219.10 g/mol

IUPAC Name

3-(5-bromothiophen-2-yl)propanal

InChI

InChI=1S/C7H7BrOS/c8-7-4-3-6(10-7)2-1-5-9/h3-5H,1-2H2

InChI Key

CNWJNMSFULGRMF-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)Br)CCC=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(5-Bromothiophen-2-yl)propanal can be synthesized through several methods. One common approach involves the bromination of 2-thiophenecarboxaldehyde followed by a Grignard reaction to introduce the propanal group. The reaction conditions typically involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and magnesium in dry ether for the Grignard reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and Grignard reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(5-Bromothiophen-2-yl)propanal undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for methoxylation.

Major Products Formed

    Oxidation: 3-(5-Bromothiophen-2-yl)propanoic acid.

    Reduction: 3-(5-Bromothiophen-2-yl)propanol.

    Substitution: 3-(5-Methoxythiophen-2-yl)propanal.

Scientific Research Applications

3-(5-Bromothiophen-2-yl)propanal has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(5-Bromothiophen-2-yl)propanal involves its interaction with specific molecular targets and pathways. The bromine atom and aldehyde group enable it to participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with enzymes, receptors, or other biomolecules, modulating their activity and leading to desired biological effects .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

Compound Functional Groups Key Properties Applications Reference
3-(5-Bromothiophen-2-yl)propanal Bromothiophene, aldehyde Electrophilic, reactive Pharmaceutical intermediates
3-(Methylthio)propanal Methylthio, aldehyde Volatile, low odor threshold Food flavoring
3-(5-Bromo-2-methoxyphenyl)propanoic acid Bromomethoxyphenyl, carboxylic acid Hydrophilic, stable Peptide synthesis
3-(5-Chloro-2-phenylmethoxyphenyl)propanal Chlorophenyl, benzyl ether Sterically hindered, lipophilic Agrochemicals

Table 2: Electronic and Reactivity Comparison

Compound Substituent Effects Reactivity Highlights
This compound Bromine enhances electrophilicity Prone to nucleophilic addition
1-(5-Bromothiophen-2-yl)chalcone Nitro group increases polarization High NLO activity
3-(Methylthio)propanal Thioether stabilizes via resonance Participates in Maillard reactions

Research Findings and Key Insights

  • Pharmaceutical Relevance : Bromothiophene derivatives, including this compound, are prioritized in drug discovery due to their balanced lipophilicity and reactivity .
  • Flavor Chemistry: Non-halogenated analogs like 3-(methylthio)propanal dominate food science applications, highlighting the trade-off between reactivity and sensory properties .
  • Electronic Properties : Introduction of electron-withdrawing groups (e.g., nitro) shifts applications from synthesis to materials science .

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